2-chloroacetic acid

Catalog No.
S950030
CAS No.
1839-15-2
M.F
C2H3ClO2
M. Wt
96.479
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloroacetic acid

CAS Number

1839-15-2

Product Name

2-chloroacetic acid

IUPAC Name

2-chloroacetic acid

Molecular Formula

C2H3ClO2

Molecular Weight

96.479

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1

InChI Key

FOCAUTSVDIKZOP-ZDOIIHCHSA-N

SMILES

C(C(=O)O)Cl

Synonyms

Monochloroacetic Acid-13C2; NSC 142-13C2; NSC 42970-13C2;

Isotope Tracer Studies

Chloroacetic acid-13C2, with its enriched carbon-13 atoms, serves as a valuable tool in isotope tracer studies. These studies track the fate and pathways of molecules within a system. The carbon-13 isotope, due to its distinct mass compared to carbon-12, allows researchers to distinguish the labeled chloroacetic acid from other sources of unlabeled carbon in the system. This enables them to follow the movement and transformation of the molecule through various biological or chemical processes.

For instance, scientists might use chloroacetic acid-13C2 to investigate the metabolic pathways of chloroacetic acid in living organisms. By analyzing the distribution of the labeled carbon atoms in different metabolites, they can gain insights into how the organism breaks down and utilizes the molecule.

NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Chloroacetic acid-13C2, with its enriched carbon-13 atoms, provides stronger and more distinct signals in the NMR spectrum compared to the unlabeled form. This allows researchers to obtain clearer and more accurate information about the chemical environment of each carbon atom within the molecule.

Studying Enzyme Mechanisms

Chloroacetic acid-13C2 can be a valuable tool in studying the mechanisms of enzymes that interact with chloroacetic acid. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, researchers can track the specific carbon atoms involved in the reaction. This allows them to elucidate the steps involved in the enzymatic process and understand how the enzyme recognizes and transforms the substrate molecule.

2-Chloroacetic acid, also known as chloroethanoic acid, is an organochlorine compound with the chemical formula ClCH2COOH\text{ClCH}_2\text{COOH}. It is a colorless solid that is highly soluble in water. This compound is a chlorinated derivative of acetic acid, characterized by the presence of a chlorine atom attached to the second carbon of the acetic acid molecule. The electronegative chlorine atom enhances the acidity of 2-chloroacetic acid compared to acetic acid, making it a stronger acid due to its ability to stabilize the conjugate base through resonance and inductive effects .

Chloroacetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a ¹³C-labeled precursor for the synthesis of other molecules. These synthesized molecules can then be used to study various biological processes or interactions through NMR spectroscopy by leveraging the distinct signal of the ¹³C isotope.

Chloroacetic acid-13C2 shares the same hazards as unlabeled chloroacetic acid [8]. It is:

  • Toxic: Can be fatal if swallowed, inhaled, or absorbed through the skin [8].
  • Corrosive: Causes severe skin burns and eye damage [8].
  • Environmental hazard: Very toxic to aquatic life [8].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Follow proper disposal procedures for hazardous waste.

2-Chloroacetic acid is highly reactive, particularly due to the C-Cl bond. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, forming various products. For example, when reacted with sodium hydroxide, it forms sodium chloroacetate:
    ClCH2COOH+NaOHClCH2COONa++H2O\text{ClCH}_2\text{COOH}+\text{NaOH}\rightarrow \text{ClCH}_2\text{COO}^-\text{Na}^++\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters. For instance, when reacted with ethanol, it forms ethyl chloroacetate.
  • Formation of Chloroacetyl Chloride: 2-Chloroacetic acid can react with phosphorus oxychloride or thionyl chloride to yield chloroacetyl chloride:
    ClCH2COOH+PCl3ClCH2COCl\text{ClCH}_2\text{COOH}+\text{PCl}_3\rightarrow \text{ClCH}_2\text{COCl}

These reactions illustrate its utility as an intermediate in various organic syntheses .

The synthesis of 2-chloroacetic acid can be achieved through two primary methods:

  • Chlorination of Acetic Acid: This method involves chlorinating acetic acid in the presence of a catalyst such as acetic anhydride:
    CH3COOH+Cl2ClCH2COOH+HCl\text{CH}_3\text{COOH}+\text{Cl}_2\rightarrow \text{ClCH}_2\text{COOH}+\text{HCl}
    This route often produces impurities like dichloroacetic and trichloroacetic acids.
  • Hydrolysis of Trichloroethylene: A more efficient method involves hydrolyzing trichloroethylene using sulfuric acid:
    CCl2=CHCl+2H2OClCH2COOH+2HCl\text{CCl}_2=\text{CHCl}+2\text{H}_2\text{O}\rightarrow \text{ClCH}_2\text{COOH}+2\text{HCl}
    This method yields high purity products and generates hydrochloric acid as a byproduct .

2-Chloroacetic acid has a wide range of applications:

  • Agriculture: It serves as an important intermediate in the production of herbicides such as glyphosate.
  • Pharmaceuticals: It is used in synthesizing various drugs and compounds due to its alkylating properties.
  • Industrial Uses: The compound is utilized in producing carboxymethyl cellulose and carboxymethyl starch, both of which are thickening agents .

Research on interaction studies involving 2-chloroacetic acid has shown its potential effects on various biological systems. As an alkylating agent, it can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This property has implications for its use in herbicides and pharmaceuticals but also raises concerns regarding toxicity and safety .

Several compounds share structural similarities with 2-chloroacetic acid. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Acetic AcidCH₃COOHBaseline compound; no halogen substituents
Dichloroacetic AcidCl₂CHCOOHTwo chlorine atoms increase reactivity
Trichloroacetic AcidCl₃CCOOHThree chlorine atoms; highly reactive and toxic
Glycolic AcidHOCH₂COOHHydroxy derivative; less toxic than chloro acids

While all these compounds are carboxylic acids, the presence of chlorine atoms in 2-chloroacetic acid significantly enhances its acidity and reactivity compared to acetic acid, making it useful in various chemical applications .

XLogP3

0.2

Wikipedia

Chloro(~13~C_2_)acetic acid

Dates

Modify: 2023-08-15

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